molecular formula C16H20N2 B11867765 6-(1-Propylpyrrolidin-2-yl)quinoline

6-(1-Propylpyrrolidin-2-yl)quinoline

Cat. No.: B11867765
M. Wt: 240.34 g/mol
InChI Key: AXEXPZHMHALWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Propylpyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The quinoline moiety is known for its diverse biological activities, while the pyrrolidine ring enhances the compound’s pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline . The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-(1-Propylpyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological activity and pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1-Propylpyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in cell death. The pyrrolidine ring enhances the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Uniqueness: 6-(1-Propylpyrrolidin-2-yl)quinoline stands out due to the combination of the quinoline and pyrrolidine moieties, which confer unique pharmacokinetic and pharmacodynamic properties. This dual functionality enhances its potential as a versatile scaffold for drug development.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

6-(1-propylpyrrolidin-2-yl)quinoline

InChI

InChI=1S/C16H20N2/c1-2-10-18-11-4-6-16(18)14-7-8-15-13(12-14)5-3-9-17-15/h3,5,7-9,12,16H,2,4,6,10-11H2,1H3

InChI Key

AXEXPZHMHALWFJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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